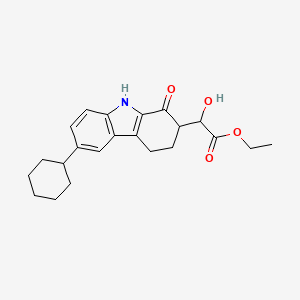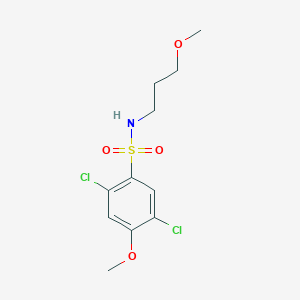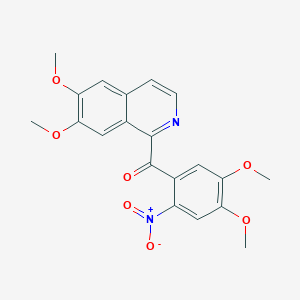![molecular formula C15H24ClNO2 B4982787 N-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine](/img/structure/B4982787.png)
N-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine, also known as carvedilol, is a beta-blocker medication used for the treatment of heart failure, hypertension, and angina. It was first approved by the FDA in 1995 and has since become a widely prescribed medication.
Mecanismo De Acción
Carvedilol works by blocking the beta-adrenergic receptors in the heart and blood vessels, thereby reducing the effects of the stress hormones epinephrine and norepinephrine. This leads to a reduction in heart rate, blood pressure, and cardiac output, which can help to improve symptoms of heart failure and hypertension.
Biochemical and Physiological Effects:
Carvedilol has been shown to have a number of biochemical and physiological effects. It can reduce oxidative stress and inflammation, improve endothelial function, and enhance insulin sensitivity. Additionally, N-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine has been found to have antiarrhythmic effects and may be beneficial in the treatment of atrial fibrillation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carvedilol has a number of advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a well-established safety profile. However, its effects can be influenced by a number of factors, including age, sex, and comorbidities, which can make it difficult to interpret results.
Direcciones Futuras
There are a number of potential future directions for research on N-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine. One area of interest is the development of new formulations or delivery methods that could improve its efficacy or reduce side effects. Additionally, there is ongoing research into the potential neuroprotective effects of N-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine and its use in the treatment of neurodegenerative diseases. Finally, there is interest in exploring the use of N-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine in combination with other medications for the treatment of heart failure and hypertension.
Métodos De Síntesis
Carvedilol is synthesized through a multi-step process that involves the reaction of 2-(2-chloro-4-methylphenoxy)ethanol with 2-(2-aminoethoxy)ethylamine, followed by the addition of 2-methyl-2-propanol. The final product is obtained after purification through recrystallization.
Aplicaciones Científicas De Investigación
Carvedilol has been extensively studied for its therapeutic effects in the treatment of heart failure and hypertension. It has been shown to improve left ventricular function, reduce hospitalization rates, and improve quality of life in patients with heart failure. Additionally, N-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine has been found to have neuroprotective effects and may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-[2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClNO2/c1-12-5-6-14(13(16)11-12)19-10-9-18-8-7-17-15(2,3)4/h5-6,11,17H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOKUULEADUVII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCNC(C)(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-chlorophenyl)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B4982714.png)
![6,7-dimethyl-2-[4-(methylthio)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4982720.png)
![1-[3-(2,6-diisopropylphenoxy)propyl]-1H-imidazole oxalate](/img/structure/B4982724.png)
![N-[1-[(isobutylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-methoxybenzamide](/img/structure/B4982731.png)

![5-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4982742.png)

![2-tert-butyl-2-methyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-dioxane-4,6-dione](/img/structure/B4982755.png)

![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]methanamine](/img/structure/B4982766.png)

![ethyl 4-{5-[(5-imino-7-oxo-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoate](/img/structure/B4982774.png)
![3-[(3-phenylpropyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4982799.png)
